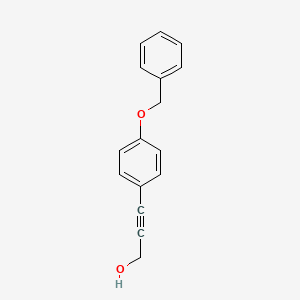

3-(4-Benzyloxyphenyl)-2-propyn-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-phenylmethoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUNRMYEJABVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Benzyloxyphenyl 2 Propyn 1 Ol

Direct Propargylation Approaches for Arylalkynes

Direct propargylation reactions offer an efficient route to construct the core structure of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol. These methods typically involve the coupling of a protected 4-hydroxyphenylacetylene derivative with a propargyl alcohol equivalent or the reaction of a functionalized benzene (B151609) ring with a propargyl alcohol.

Metal-Catalyzed Propargylation Reactions

A variety of metal catalysts have been employed to facilitate the formation of the crucial carbon-carbon bond in the synthesis of aryl propargyl alcohols. These catalysts offer distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Copper-catalyzed reactions, particularly the Sonogashira coupling, are a cornerstone for the synthesis of arylalkynes. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, this would involve the reaction of 1-(benzyloxy)-4-iodobenzene (B10812) with propargyl alcohol. While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that mitigate these stringent requirements. organic-chemistry.org

The Sonogashira coupling is a versatile method for preparing substituted alkynes, which are valuable building blocks in pharmaceuticals, natural products, and organic materials. beilstein-journals.org Copper(I) also catalyzes propargylation reactions of terminal olefins to form skipped enynes and the amination of propargyl phosphates and acetates. researchgate.netrsc.org Furthermore, copper-catalyzed three-component reactions involving benzynes, terminal alkynes, and propargylic chlorides can produce 1,2-disubstituted arylalkynes. nih.gov

Table 1: Examples of Copper-Catalyzed Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2,5-diiodo-N-morpholinebenzamide | 4-ethynylanisole | Pd₂(dba)₃, CuI | DMSO | 2,5-Bis((4-ethoxyphenyl)ethynyl)morpholinebenzamide | Good |

| 2,5-diiodo-N-morpholinebenzamide | 3-ethynylpyridine | Pd₂(dba)₃, CuI | DMSO | 2,5-Bis(3-pyridinylethynyl)morpholinebenzamide | 86 |

| 2,5-diiodo-N-morpholinebenzamide | 4-ethynyl-N,N-dimethylaniline | Pd₂(dba)₃, CuI | DMSO | 2,5-Bis((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 83 |

Data sourced from a study on the synthesis of fluorescent oligo(p-phenyleneethynylene)s. scielo.org.mx

Ruthenium catalysts have emerged as powerful tools for the propargylation of aromatic compounds. ablesci.com Thiolate-bridged diruthenium complexes can catalyze the reaction of propargylic alcohols with aromatic compounds to yield the corresponding propargylated products with high selectivity. ablesci.com These reactions are believed to proceed through a ruthenium-allenylidene intermediate, which acts as an electrophile that substitutes onto the aromatic ring. ablesci.com

Ruthenium(0) catalyzed diene-diol [4+2] cycloaddition reactions have also been developed, providing access to benzannulation products from diol and diene reactants. nih.gov Furthermore, ruthenium complexes such as [RuCl₂(p-cymene)]₂ can catalyze the peri-alkynylation of naphthols and ortho-alkynylation of benzoic acids with bromoalkynes. nih.gov

Table 2: Ruthenium-Catalyzed Propargylation of Aromatic Compounds

| Aromatic Substrate | Propargylic Alcohol | Catalyst | Outcome |

|---|---|---|---|

| 1-Naphthol | TIPS-protected bromoacetylene | [RuCl₂(p-cymene)]₂ | Peri-alkynylated derivative in excellent yield. nih.gov |

| Aromatic compounds | Propargylic alcohols with terminal alkyne | Thiolate-bridged diruthenium complexes | Propargylated aromatic compounds in high yields. ablesci.com |

| Allyl alcohol | Prop-2-yn-1-ols | RuCl(cod)(C₅Me₅) | Regioselective C-C coupling leading to 2-alkoxy-5-methylenetetrahydropyrans. researchgate.net |

This table summarizes findings from various studies on ruthenium-catalyzed reactions.

Indium has proven to be a versatile metal in mediating propargylation reactions. Indium-mediated Barbier-Grignard-type reactions of propargyl bromide with aldehydes, including those on polysaccharide backbones, can be performed in water, highlighting a green chemistry approach. nih.gov The regioselectivity of indium-mediated reactions of trialkylsilyl propargyl bromides with aldehydes can be controlled by the choice of silyl (B83357) group and reaction conditions to yield either allenic or homopropargylic alcohols. nih.gov

Indium(III) halides can also catalyze the intramolecular hydroarylation of aryl propargyl ethers. rsc.org Furthermore, indium chloride can catalyze the alkylative rearrangement of propargylic acetates to form α-alkyl-α,β-unsaturated carbonyl compounds. acs.org

Table 3: Indium-Mediated Propargylation Reactions

| Substrate 1 | Substrate 2 | Mediator/Catalyst | Product Type |

|---|---|---|---|

| Aldehydes | Propargyl bromide | Indium | Homopropargylic alcohols. nih.gov |

| Aldehydes | Trialkylsilyl propargyl bromides | Indium | Allenic or homopropargylic alcohols (regioselective). nih.gov |

| Aryl propargyl ethers | - | Indium(III) halides | Intramolecular hydroarylation products. rsc.org |

This table illustrates the versatility of indium in propargylation reactions.

Iron catalysts, being inexpensive and environmentally friendly, offer an attractive alternative for cross-coupling reactions. acs.org Simple iron salts like FeCl₃ can catalyze a variety of cross-coupling reactions, including those involving alkynyl nucleophiles. acs.orgnih.gov Iron-catalyzed cross-coupling of alkynyl Grignard reagents with alkyl halides provides a method for incorporating alkynyl groups into organic molecules. nih.gov The reaction mechanism can be complex, involving the formation of various alkynylated iron species. nih.gov

Iron(III) chloride has also been shown to catalyze the ene-type reaction of propargylic alcohols with 1,1-diaryl alkenes, as well as the propargylation of 1,2,3-triazoles. nih.govnih.gov These methods demonstrate the utility of iron catalysis in forming C-C bonds under mild conditions. nih.gov

Table 4: Iron-Catalyzed Cross-Coupling and Propargylation Reactions

| Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| Alkynyl Grignard Reagents | Alkyl Halides | Iron-SciOPP | Cross-coupled alkynes. nih.gov | - |

| 1,1-Diaryl Alkenes | Propargylic Alcohols | FeCl₃ | Diarylalkenyl propargylic compounds. nih.gov | up to 98 |

| Substituted Propargyl Alcohols | Triazoles | FeCl₃ | Propargyl triazoles. nih.gov | up to 96 |

This table highlights the application of iron catalysts in alkyne synthesis.

Boron trifluoride diethyl etherate (BF₃·Et₂O) is a widely used Lewis acid in organic synthesis. wikipedia.orgheyigasglobal.com It serves as a source of boron trifluoride, which can activate electrophiles and catalyze a range of reactions, including rearrangements and cyclizations. wikipedia.orgheyigasglobal.commedcraveonline.com

BF₃·Et₂O can promote the rearrangement of propargyl alcohols, which can be a key step in the synthesis of more complex molecules. nih.gov It has also been used to catalyze the synthesis of arylmethyl substituted organophosphorus compounds through the bifunctionalization of aldehydes. rsc.org While not a direct propargylation catalyst in the same vein as transition metals, its role as a potent Lewis acid enables transformations that can lead to the desired propargyl alcohol framework. rsc.orgrsc.orgresearchgate.net

Table 5: Applications of Boron Trifluoride Diethyl Etherate in Organic Synthesis

| Reaction Type | Substrates | Role of BF₃·Et₂O |

|---|---|---|

| Propargyl Alcohol Rearrangement | Propargyl alcohols | Promotes rearrangement/ rsc.orgacs.org-hydride transfer/cyclization cascade. nih.gov |

| Bifunctionalization of Aldehydes | Diphenyl phosphite, aldehydes | Dual role in generating hydrophosphonylated intermediate and phenol (B47542). rsc.org |

| Reductive Amination | Aldehydes, amines | Metal-free catalyst. rsc.org |

| Etherification of Alcohols | Alcohols | Metal-free catalyst for ether formation. researchgate.net |

This table showcases the diverse applications of BF₃·Et₂O as a Lewis acid catalyst.

Organometallic Reagent-Based Syntheses

Organometallic reagents are a cornerstone of carbon-carbon bond formation. The synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can be efficiently achieved by reacting an organometallic derivative of 4-(benzyloxy)phenylacetylene with a suitable one-carbon electrophile, such as formaldehyde (B43269).

Alkynyl lithium reagents, or lithium acetylides, are powerful nucleophiles for constructing propargylic alcohols. The general strategy involves the deprotonation of a terminal alkyne with a strong lithium base, typically an alkyllithium like n-butyllithium (n-BuLi), followed by the addition of an electrophile.

To synthesize 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, 4-(benzyloxy)phenylacetylene is first treated with n-BuLi at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium acetylide in situ. This nucleophile is then quenched with formaldehyde (H₂C=O), a highly reactive electrophile, to afford the target primary propargylic alcohol after an aqueous workup. nih.gov A similar condensation between ethynyllithium and 3-benzyloxy propanal has been reported to yield the corresponding racemic propargylic alcohol. prepchem.com The reaction must be conducted under strictly anhydrous conditions as lithium acetylides are highly basic and react readily with water.

A summary of a typical reaction procedure is presented below.

| Step | Reagent/Condition | Purpose |

| 1 | 4-(Benzyloxy)phenylacetylene in dry THF, -78 °C | Starting material and solvent |

| 2 | n-Butyllithium (n-BuLi) | Deprotonation to form lithium acetylide |

| 3 | Formaldehyde (H₂C=O) | Electrophilic C1 source |

| 4 | Aqueous Workup (e.g., NH₄Cl solution) | Protonation of the alkoxide intermediate |

This method is highly effective for preparing primary propargylic alcohols. For secondary or tertiary alcohols, aldehydes or ketones would be used in place of formaldehyde.

Grignard reagents (RMgX) offer an alternative to organolithium compounds for the synthesis of alcohols. libretexts.org The pathway to 3-(4-Benzyloxyphenyl)-2-propyn-1-ol using a Grignard reagent is analogous to the alkynyl lithium method. It involves the formation of an alkynyl Grignard reagent, which then reacts as a nucleophile. purdue.edu

The synthesis begins with the preparation of the Grignard reagent from 4-(benzyloxy)phenylacetylene. This can be achieved by reacting the terminal alkyne with a simple alkyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr). An acid-base reaction occurs where the alkyl Grignard deprotonates the more acidic terminal alkyne, yielding ethane (B1197151) gas and the desired (4-(benzyloxy)phenyl)ethynylmagnesium bromide. This alkynyl Grignard reagent is then reacted with formaldehyde to produce the magnesium alkoxide intermediate, which upon acidic workup, furnishes 3-(4-Benzyloxyphenyl)-2-propyn-1-ol. libretexts.orgpurdue.edu

| Reactant 1 | Reactant 2 | Electrophile | Solvent | Product |

| 4-(Benzyloxy)phenylacetylene | Ethylmagnesium Bromide | Formaldehyde | THF/Ether | 3-(4-Benzyloxyphenyl)-2-propyn-1-ol |

This pathway is robust and benefits from the commercial availability and relative ease of handling of Grignard reagents compared to some alkyllithiums. The reaction of various Grignard reagents with propargyl alcohol itself has been described, demonstrating the compatibility of the functional groups. uottawa.cachemspider.com

Condensation and Coupling Reactions for 3-(4-Benzyloxyphenyl)-2-propyn-1-ol Scaffold Construction

Besides the addition of pre-formed organometallics to carbonyls, the scaffold of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can be assembled through powerful C-C bond-forming reactions like palladium-catalyzed cross-couplings.

The Sonogashira coupling is a premier method for forming C(sp²)-C(sp) bonds, making it ideal for synthesizing arylalkynes. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org

For the synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, this strategy involves coupling an aryl halide, such as 1-(benzyloxy)-4-iodobenzene or 1-(benzyloxy)-4-bromobenzene, with a suitable three-carbon alkyne building block, propargyl alcohol (prop-2-yn-1-ol). nih.gov The hydroxyl group of propargyl alcohol may require protection (e.g., as a silyl ether) depending on the specific reaction conditions, although direct couplings are also known. Modern copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

A representative synthetic scheme is outlined below.

| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent |

| 1-(Benzyloxy)-4-iodobenzene | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF |

| 1-(Benzyloxy)-4-bromobenzene | Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO |

This method provides a convergent route to the target molecule, building the key aryl-alkyne bond directly.

This approach constructs the molecule by forming the bond between the aromatic ring and the propargylic chain via nucleophilic addition to an aldehyde. The key starting material is 4-(benzyloxy)benzaldehyde (B125253), which can be prepared from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide. mdpi.com

This aldehyde is then reacted with a nucleophilic two-carbon acetylide species. A common choice is the lithium or magnesium salt of acetylene (B1199291) or a protected acetylene like trimethylsilylacetylene (B32187). The addition reaction yields a secondary propargylic alcohol. If trimethylsilylacetylene is used, the silyl group is typically removed during aqueous workup or in a separate desilylation step. The resulting secondary alcohol, 3-(4-Benzyloxyphenyl)-1-trimethylsilyl-2-propyn-1-ol, would then need to be deprotected to yield the target primary alcohol, which makes this a less direct route compared to using formaldehyde as the electrophile.

A more direct condensation involves reacting 4-(benzyloxy)benzaldehyde with the dianion of acetylene or a functional equivalent, though this can be less selective. A related synthesis involves the reaction of 4-(2-propynyloxy)benzaldehyde, which can be synthesized from 4-hydroxybenzaldehyde and propargyl bromide. prepchem.com

Enantioselective and Stereoselective Synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol

Since 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is a chiral molecule (if the alkyne is substituted at the other end to create a stereocenter, or if considering isotopic labeling), the development of enantioselective syntheses is crucial for accessing single enantiomers. Two main strategies are employed: the asymmetric reduction of a prochiral ketone and the asymmetric addition of an alkyne to an aldehyde. nih.gov

Asymmetric Alkyne Addition to Aldehydes: This is one of the most direct methods for preparing enantiomerically enriched propargylic alcohols. nih.govresearchgate.net The strategy involves reacting a terminal alkyne with an aldehyde in the presence of a chiral catalyst. For the synthesis of a related secondary alcohol, one would react 4-(benzyloxy)phenylacetylene with an aldehyde in the presence of a chiral catalyst system. Several effective catalytic systems have been developed. nih.govorganic-chemistry.orgpnas.org

| Catalyst System | Alkyne | Aldehyde | Typical Enantioselectivity |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Phenylacetylene | Benzaldehyde | High (often >90% ee) organic-chemistry.orgorganic-chemistry.org |

| Cu(I) / Chiral TRAP ligand | Phenylacetylene | Aromatic Aldehydes | Moderate acs.org |

| In(III) / (S)-BINOL | Various Terminal Alkynes | Aromatic/Aliphatic Aldehydes | High (often >90% ee) organic-chemistry.orgnih.gov |

| ProPhenol / ZnMe₂ | Various Terminal Alkynes | α,β-Unsaturated Aldehydes | High (up to 99% ee) nih.gov |

Asymmetric Reduction of Ynones: An alternative approach involves the enantioselective reduction of the corresponding prochiral ynone, 3-(4-benzyloxyphenyl)-1-phenyl-2-propyn-1-one (if synthesizing a secondary alcohol). The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for this transformation. organic-chemistry.orgnrochemistry.com It utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·THF) to deliver a hydride to one face of the ketone, producing the alcohol with high enantiomeric excess. alfa-chemistry.comwikipedia.orgchempedia.info

This method is known for its broad substrate scope, including α,β-ynone systems, and excellent stereocontrol. wikipedia.org

Chiral Catalyst-Mediated Approaches

The catalytic asymmetric addition of terminal alkynes to aldehydes is a cornerstone for the synthesis of chiral propargyl alcohols. In the context of preparing 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, this would involve the reaction of a suitable acetylene derivative with 4-(benzyloxy)benzaldehyde in the presence of a chiral catalyst.

One of the most effective strategies involves the use of chiral zinc catalysts . These catalysts, often derived from diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn) in combination with a chiral ligand, can facilitate the enantioselective addition of an alkynyl group to the aldehyde. A prominent class of ligands for this transformation are BINOL (1,1'-bi-2-naphthol) and its derivatives. The chiral environment created by the zinc-BINOL complex directs the approach of the alkyne to one face of the aldehyde, resulting in a high degree of enantioselectivity. While specific examples for the synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol are not extensively documented in readily available literature, the general applicability of this method to a wide range of aromatic aldehydes, including those with ether functionalities, is well-established. researchgate.net

The general reaction scheme would be as follows:

Scheme 1: General approach for the chiral zinc-catalyzed asymmetric synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol.

Researchers have explored various modifications of the BINOL ligand to fine-tune the catalyst's activity and selectivity. The choice of the alkyne source is also critical. For the synthesis of the target molecule, ethynyltrimethylsilane can be used, followed by a desilylation step, or acetylene gas itself can be employed under carefully controlled conditions.

Ligand-Controlled Asymmetric Syntheses

Beyond zinc-based systems, ligand-controlled asymmetric synthesis using other transition metals has emerged as a powerful tool. Copper-catalyzed asymmetric alkyne additions are particularly noteworthy. These reactions often employ chiral phosphine (B1218219) ligands to control the stereochemical outcome.

The general principle involves the in-situ formation of a copper acetylide, which then adds to the aldehyde. The chiral ligand, bound to the copper center, dictates the facial selectivity of the addition to the carbonyl group of 4-(benzyloxy)benzaldehyde. A variety of chiral ligands, including those based on ferrocene (B1249389) or possessing P,N-chelating structures, have been successfully employed in asymmetric additions to aldehydes. mdpi.com

The development of novel chiral ligands is an ongoing area of research, aiming to provide catalysts with higher efficiency, broader substrate scope, and improved enantioselectivity under milder reaction conditions. The selection of the appropriate ligand is paramount and often requires empirical screening to identify the optimal choice for a specific substrate like 4-(benzyloxy)benzaldehyde.

Protective Group Strategies Relevant to Benzyloxy Functionality

The benzyloxy group in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol serves as a protective group for the phenolic hydroxyl group. The choice of this protecting group is strategic, as it is generally stable under a variety of reaction conditions, yet can be removed when desired.

Protection and Deprotection of Phenolic Hydroxyl Groups

Protection: The introduction of the benzyl group to protect a phenolic hydroxyl is a standard and robust procedure in organic synthesis. This is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is reacted with benzyl bromide or benzyl chloride.

Scheme 2: Protection of a phenolic hydroxyl group as a benzyl ether.

Deprotection: The removal of the benzyl protecting group to liberate the free phenol is a critical step, especially in the final stages of a synthesis. Several methods are available for this transformation, with the choice depending on the other functional groups present in the molecule.

A common and mild method for the cleavage of benzyl ethers is catalytic hydrogenation . This involves treating the benzyloxy-containing compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is highly efficient and the byproducts, toluene (B28343) and the regenerated catalyst, are easily removed.

Alternative deprotection methods include the use of strong acids such as trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole, or Lewis acids like boron trichloride (B1173362) (BCl₃). However, these conditions are harsher and may not be compatible with sensitive functional groups.

The following table summarizes common reagents for the protection and deprotection of phenolic hydroxyl groups with a benzyl group:

| Transformation | Reagents and Conditions | Notes |

| Protection | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | A standard Williamson ether synthesis. |

| Deprotection | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl acetate) | Catalytic hydrogenation; a mild and common method. |

| Deprotection | Trifluoroacetic acid (TFA), Thioanisole | Harsher acidic conditions. |

| Deprotection | Boron trichloride (BCl₃), Solvent (e.g., Dichloromethane) | Strong Lewis acid; effective but can be harsh. |

Reactivity and Organic Transformations of 3 4 Benzyloxyphenyl 2 Propyn 1 Ol

Propargylic Substitution Reactions

Propargylic alcohols, particularly those with aryl substituents, are valuable precursors for a range of molecular architectures due to their ability to undergo substitution reactions. The hydroxyl group, while inherently a poor leaving group, can be activated under acidic or metallic catalysis to facilitate its displacement by various nucleophiles.

Nucleophilic Attack on Propargylic Carbocations

A fundamental aspect of the reactivity of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol involves the formation of a propargylic carbocation. Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and subsequently eliminated as a water molecule. rsc.org This process generates a resonance-stabilized carbocation, where the positive charge is delocalized between the propargylic carbon and the allenic carbon. The benzyloxyphenyl group at the C3 position provides additional stabilization to this carbocationic intermediate through resonance effects.

Once formed, this electrophilic intermediate is susceptible to attack by a wide array of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. Generally, nucleophiles can attack at either the C1 (propargylic) or C3 (allenic) position. The distribution of the resulting propargyl and allene (B1206475) products is dependent on the specific reaction conditions and the nature of the nucleophile. For aryl-substituted propargylic alcohols, the attack often favors the propargylic position, leading to the direct substitution product.

Catalytic Propargylic Alkylation

Catalytic propargylic alkylation represents a powerful tool for the formation of carbon-carbon bonds. This transformation typically employs transition metal catalysts, such as those based on gold, copper, or iron, to activate the propargylic alcohol towards nucleophilic attack by carbon-based nucleophiles. ntnu.noorganic-chemistry.org For instance, gold(III) catalysts have been shown to be effective in promoting the reaction of diarylpropargyl alcohols with aryl nucleophiles. ntnu.no These reactions can be tuned to selectively yield either allene or indene products depending on the reaction conditions. ntnu.no

In the context of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, catalytic propargylic alkylation would involve the reaction with nucleophiles like electron-rich aromatic compounds, organoboronic acids, or organosilanes. The catalyst facilitates the departure of the hydroxyl group and subsequent attack by the nucleophile. The choice of catalyst and reaction parameters is crucial in controlling the regioselectivity and yield of the alkylated product.

Below is a representative data table illustrating typical conditions for catalytic propargylic alkylation of aryl-substituted propargylic alcohols.

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Product Type |

| AuCl₃ | Mesitylene | F₃-EtOH | 25 | Triarylallene |

| AuBr₃ | Anisole | DCM | 40 | Diaryl-indene |

| Cu(BF₄)₂ | Allyltrimethylsilane | CH₂Cl₂ | Room Temp. | 1,5-Enyne |

| FeCl₃ | Allyltrimethylsilane | CH₂Cl₂ | Room Temp. | 1,5-Enyne organic-chemistry.org |

Propargylic Amination and Alkoxylation

The introduction of nitrogen and oxygen nucleophiles at the propargylic position is a valuable transformation for the synthesis of propargylamines and propargyl ethers, respectively. These reactions are often catalyzed by Lewis acids or transition metals. For instance, FeCl₃ has been demonstrated to be an efficient catalyst for the substitution of propargylic alcohols with a variety of heteroatom-centered nucleophiles, including amines, alcohols, and thiols. organic-chemistry.org

The propargylic amination of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol would involve its reaction with primary or secondary amines in the presence of a suitable catalyst. Similarly, propargylic alkoxylation can be achieved by reacting the alcohol with another alcohol or a phenol (B47542). The mechanism is believed to proceed through the formation of a propargylic carbocation intermediate, which is then trapped by the heteroatom nucleophile. rsc.org

The following table provides examples of conditions for propargylic amination and alkoxylation of aryl propargyl alcohols.

| Nucleophile | Catalyst | Solvent | Product Type |

| Aniline | FeCl₃ | Dichloromethane | Propargylamine |

| Methanol | FeCl₃ | Dichloromethane | Propargyl ether |

| Thiophenol | FeCl₃ | Dichloromethane | Propargyl thioether |

| N-Methylaniline | Cu(OTf)₂ | Benzene (B151609) | N-Aryl-propargylamine rsc.org |

Transformations of the Alkyne Moiety

Beyond the reactivity at the propargylic position, the alkyne functionality of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol serves as a handle for a variety of synthetic transformations, including hydration, hydrofunctionalization, and reduction.

Hydration and Hydrofunctionalization Reactions

The hydration of the alkyne moiety in propargylic alcohols can lead to the formation of α,β-unsaturated carbonyl compounds through a rearrangement process known as the Meyer-Schuster rearrangement. researchgate.netwikipedia.org This reaction is typically catalyzed by acids or transition metals and proceeds through an allenol intermediate. researchgate.net For an aryl-substituted propargylic alcohol like 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, this rearrangement would result in the formation of an α,β-unsaturated ketone.

Hydrofunctionalization reactions involve the addition of other small molecules across the triple bond. For example, the reaction of propargyl alcohols with halonium ion sources can lead to the formation of α-haloenones. nih.govescholarship.org The regioselectivity of these additions is influenced by the substitution pattern of the propargyl alcohol.

Reduction Methodologies for Alkyne Saturation

The alkyne triple bond in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, depending on the chosen reduction methodology.

Catalytic hydrogenation is a common method for alkyne reduction. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, yielding the corresponding (Z)-allylic alcohol. In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, lead to the anti-addition of hydrogen, affording the (E)-allylic alcohol.

For complete saturation to the corresponding saturated alcohol, 3-(4-Benzyloxyphenyl)propan-1-ol, catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere is typically employed.

Cycloaddition Reactions

The terminal alkyne moiety of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is a key functional group that readily participates in cycloaddition reactions, enabling the construction of various heterocyclic and carbocyclic ring systems.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as the most prominent example of "click chemistry," a concept defined by reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups. glenresearch.comwikipedia.org This reaction unites terminal alkynes, such as 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, with organic azides to exclusively afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

The copper(I)-catalyzed process, discovered independently by the groups of Meldal and Sharpless, proceeds under mild conditions, often at room temperature and in various solvents, including aqueous mixtures. nih.govbeilstein-journals.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges to the stable 1,2,3-triazole ring, regenerating the catalyst. nih.gov Common catalyst sources include Cu(I) salts like CuI or CuBr, or the in situ reduction of a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The use of stabilizing ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can prevent catalyst degradation and improve reaction outcomes, particularly when working with sensitive biological molecules. wikipedia.org

The reaction's reliability and the stability of the resulting triazole ring have made it a premier ligation tool in drug discovery, bioconjugation, and materials science. nih.govnih.gov

Table 1: Examples of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Propargyl Alcohols This table presents representative examples of the CuAAC reaction with various propargyl alcohols and azides, illustrating the typical conditions and high yields characteristic of this transformation.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Benzyl (B1604629) Azide | CuI | CH₂Cl₂ or MeCN | 91 |

| Propargyl Alcohol | Phenyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 95 |

| 1-Octyne | Benzyl Azide | CuSO₄ / Sodium Ascorbate | H₂O / t-BuOH | 98 |

Intramolecular and Intermolecular Cycloadditions (e.g., [2+2], [3+2], [4+2])

Beyond the CuAAC reaction, the alkyne functionality of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can potentially engage in other cycloaddition reactions, which are powerful methods for ring construction in organic synthesis. These reactions are classified by the number of π-electrons contributed by each component.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition that combines a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. researchgate.netmdpi.com While alkenes are more common dienophiles, alkynes can also participate, leading to the formation of a cyclohexadiene ring. These reactions often require thermal conditions. mdpi.com Furan derivatives, for example, are frequently used as dienes in Diels-Alder reactions. mdpi.com Tandem reactions that combine a multi-component reaction like the Ugi reaction with a subsequent intramolecular Diels-Alder cycloaddition have been developed to create complex polycyclic systems in a single pot. nih.gov

[3+2] Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The aforementioned azide-alkyne cycloaddition is a prime example. wikipedia.org Other 1,3-dipoles, such as nitrones and nitrile oxides, can also react with alkynes to furnish different five-membered heterocycles (e.g., isoxazoles). beilstein-journals.org

[2+2] Cycloaddition: The [2+2] cycloaddition involves the combination of two 2π-electron systems, such as two alkenes or an alkene and an alkyne, to form a four-membered cyclobutane or cyclobutene ring. These reactions are often photochemically induced. The intramolecular photocycloaddition of molecules containing both a benzene ring and a double bond can lead to complex polycyclic structures. rsc.org

While these cycloaddition pathways are mechanistically feasible for alkynes, specific examples involving 3-(4-Benzyloxyphenyl)-2-propyn-1-ol are not extensively documented. The reactivity in these transformations can be lower compared to activated alkenes and may require specific catalysts or forcing conditions.

Rearrangement Reactions

Propargyl alcohols are valuable precursors for various molecular rearrangements, which can lead to the formation of structurally diverse and useful products such as allenes and α,β-unsaturated carbonyl compounds.

Sigmatropic Rearrangements (e.g., Claisen, Aza-Claisen, Cope)

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. masterorganicchemistry.com The Claisen and Cope rearrangements are classic youtube.comyoutube.com-sigmatropic rearrangements. organic-chemistry.org

The Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org While 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is not an allyl vinyl ether, it can be readily converted into a suitable substrate for a related transformation. The Johnson-Claisen rearrangement is a powerful variant that utilizes propargyl alcohols. In this reaction, the alcohol is heated with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid). orgsyn.org This generates a transient ketene acetal intermediate, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement to produce a γ,δ-unsaturated ester containing an allene moiety. orgsyn.org This method provides a robust route to functionalized allenes from readily available propargyl alcohols.

The Cope rearrangement is the thermal rearrangement of a 1,5-diene. masterorganicchemistry.com A notable variant is the oxy-Cope rearrangement, which involves a 3-hydroxy-1,5-diene and results in the formation of an enol that tautomerizes to a δ,ε-unsaturated carbonyl compound. masterorganicchemistry.com Anion-accelerated versions of these reactions can proceed under much milder conditions. nih.gov

Allene Formation and Subsequent Transformations

Allenes are molecules containing two cumulative double bonds (C=C=C) and are valuable intermediates in organic synthesis. core.ac.uk Propargyl alcohols serve as excellent precursors for allene synthesis.

As described above, the Johnson-Claisen rearrangement provides a direct pathway from 3-(4-Benzyloxyphenyl)-2-propyn-1-ol to a highly functionalized allene. orgsyn.orgscispace.com Another important transformation of propargyl alcohols is the Meyer-Schuster rearrangement , an acid-catalyzed process that converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group to form an allene, which then tautomerizes. wikipedia.orgnih.gov For tertiary propargyl alcohols, a competing pathway known as the Rupe rearrangement can occur, leading to α,β-unsaturated ketones via an enyne intermediate. wikipedia.orgresearchgate.net

The SN2′ substitution of propargyl electrophiles (e.g., mesylates or halides derived from the alcohol) with organometallic reagents, particularly organocuprates, is also a widely used method for synthesizing allenes. thieme.comnih.gov

Table 2: Johnson-Claisen Rearrangement for Allene Synthesis from Propargyl Alcohols This table illustrates the conversion of propargyl alcohols to allenyl esters via the Johnson-Claisen rearrangement.

| Propargyl Alcohol Substrate | Reagents | Temperature (°C) | Product Type |

|---|---|---|---|

| 4-((tert-Butyldiphenylsilyl)oxy)but-2-yn-1-ol | Triethyl orthoacetate, Propionic acid | 150 | Allenyl Ester |

| 2-Butyn-1-ol | Triethyl orthoacetate, Propionic acid | 140 | Allenyl Ester |

Oxidation Reactions of the Alcohol Functionality

The primary alcohol group in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can be selectively oxidized to the corresponding aldehyde, 3-(4-Benzyloxyphenyl)-2-propynal. The key challenge in this transformation is to avoid over-oxidation to the carboxylic acid and to prevent unwanted reactions at the alkyne or benzylic ether moieties. chemguide.co.uknagwa.com

A premier reagent for this purpose is activated manganese dioxide (MnO₂) . youtube.com MnO₂ is a mild, heterogeneous oxidant renowned for its high selectivity for oxidizing allylic, benzylic, and propargylic alcohols. semanticscholar.orgmychemblog.comacs.org The reaction is typically carried out by stirring the alcohol with an excess of solid MnO₂ in a non-polar organic solvent such as dichloromethane, chloroform, or hexane at room temperature. acs.org The heterogeneous nature of the reagent simplifies the workup procedure, as the spent oxidant and byproducts can be removed by simple filtration. acs.org This method effectively yields the α,β-unsaturated propynal without affecting the triple bond or causing over-oxidation. rsc.org

Other metal-free methods employing hypervalent iodine compounds, such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), are also effective for the mild oxidation of primary alcohols to aldehydes. beilstein-journals.org

Table 3: Selective Oxidation of Propargyl Alcohols using MnO₂ This table shows examples of the selective oxidation of various propargyl alcohols to the corresponding aldehydes or ketones using manganese dioxide.

| Substrate | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 3-Phenyl-2-propyn-1-ol | Dichloromethane | Room Temp | 3-Phenyl-2-propynal | 85-95 |

| 2-Octyn-1-ol | Hexane | Reflux | 2-Octynal | ~80 |

| 1-Phenyl-2-propyn-1-ol | Chloroform | Room Temp | 1-Phenyl-2-propyn-1-one | High |

Metal-Catalyzed Aerobic Oxidations

The oxidation of propargylic alcohols, such as 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, using molecular oxygen from the air as the terminal oxidant is a key transformation that aligns with the principles of green chemistry. rsc.org This approach is often facilitated by transition metal catalysts. A notable system for the aerobic oxidation of propargylic alcohols employs a combination of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This method is effective for converting propargylic alcohols into α,β-unsaturated alkynals or alkynones in high yields. organic-chemistry.org The reaction is generally applicable to a wide range of substrates, including those with various functional groups. organic-chemistry.org For aryl-substituted propargylic alcohols, this oxidation typically proceeds efficiently.

A representative metal-catalyzed aerobic oxidation of a related propargylic alcohol is detailed in the table below.

| Catalyst System | Substrate | Product | Solvent | Yield |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | 3-Phenyl-2-propyn-1-ol | 3-Phenyl-2-propynal | Toluene | 95% |

Selective Oxidation to Propargyl Aldehydes or Carboxylic Acids

The selective oxidation of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can yield either the corresponding propargyl aldehyde, 3-(4-Benzyloxyphenyl)-2-propynal, or the carboxylic acid, 3-(4-Benzyloxyphenyl)-2-propynoic acid, depending on the chosen reagents and reaction conditions.

For the selective synthesis of the aldehyde, milder oxidizing agents or carefully controlled reaction conditions are necessary to prevent over-oxidation. organic-chemistry.org Reagents such as manganese dioxide (MnO₂) are well-known for the selective oxidation of allylic and benzylic alcohols, including propargylic alcohols, to the corresponding aldehydes without significant formation of the carboxylic acid. vanderbilt.edu Another effective method involves the use of catalytic TEMPO in the presence of a stoichiometric oxidant like trichloroisocyanuric acid in dichloromethane (DCM), which allows for the rapid and selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

To achieve the corresponding carboxylic acid, more potent oxidizing agents or more forcing reaction conditions are employed. chemguide.co.uk A common method for the oxidation of primary alcohols to carboxylic acids is the use of potassium permanganate (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone with sulfuric acid). vanderbilt.edurug.nl Under these conditions, the initially formed aldehyde is further oxidized in situ to the carboxylic acid. chemguide.co.uk

The following table summarizes conditions for the selective oxidation of a model substrate, 3-phenyl-2-propyn-1-ol.

| Reagent(s) | Product | Solvent | Conditions | Yield |

| Manganese Dioxide | 3-Phenyl-2-propynal | Dichloromethane | Reflux | High |

| Potassium Permanganate | 3-Phenyl-2-propynoic acid | Acetone/Water | 0 °C to RT | Moderate |

Functional Group Interconversions (FGI) and Derivative Formation

Functional group interconversions of the hydroxyl group in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol are crucial for creating a range of derivatives and for its use in further synthetic applications.

Conversion to Halides and Other Leaving Groups

The conversion of the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester, is a common and important transformation. This activation enables the subsequent displacement of the leaving group by various nucleophiles.

Propargyl halides can be synthesized from propargyl alcohols using standard halogenating agents. For instance, phosphorus tribromide (PBr₃) is commonly used to convert primary alcohols to the corresponding bromides, and thionyl chloride (SOCl₂) is used for the synthesis of chlorides. These reactions typically proceed with high efficiency.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. The tosylation of an alcohol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This method is widely applicable to a range of alcohols, including propargylic ones. rsc.org

Below are typical conditions for the formation of a tosylate from a primary alcohol.

| Reagent(s) | Product Type | Base | Solvent |

| p-Toluenesulfonyl chloride | Tosylate | Pyridine | Dichloromethane |

Esterification and Etherification Reactions

The hydroxyl group of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol readily undergoes esterification and etherification reactions to form a variety of derivatives.

Esterification can be achieved through several standard methods. A common laboratory procedure is the reaction of the alcohol with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine or a catalytic amount of an acid. chemguide.co.uk This reaction leads to the formation of the corresponding ester, for example, 3-(4-Benzyloxyphenyl)-2-propyn-1-yl acetate. Another widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. google.com

Etherification of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can be accomplished via the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding a propargyl ether.

The following tables provide representative conditions for these transformations.

Esterification Reaction

| Acylating Agent | Catalyst/Base | Product Type |

|---|

Etherification Reaction

| Reagent 1 | Reagent 2 | Product Type |

|---|

Role As a Key Intermediate in Complex Molecule Synthesis

Application in the Synthesis of Heterocyclic Frameworks

The strategic placement of reactive sites in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol allows for its use in the construction of several important heterocyclic systems.

While direct synthesis of furanones and indenes from 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is not extensively documented, its structural motifs are amenable to established synthetic strategies for these heterocycles. For instance, the synthesis of 3(2H)-furanones can be achieved through the cyclization of γ-hydroxyalkynones. organic-chemistry.org It is plausible that 3-(4-Benzyloxyphenyl)-2-propyn-1-ol could be oxidized to the corresponding γ-hydroxyalkynone, which would then undergo cyclization to yield a furanone derivative. A general review of 3(2H)-furanone synthesis highlights various methods that could potentially be adapted. researchgate.net Similarly, the synthesis of 3-aryl-2(5H)-furanones has been reported from 2-aryl-4-oxobutyrates, suggesting a multi-step pathway from the starting propargyl alcohol. elsevierpure.comnih.gov

Indene synthesis often involves the cyclization of ortho-alkynylstyrene derivatives. organic-chemistry.orgresearchgate.net A plausible route could involve the conversion of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol to a suitable ortho-alkynylstyrene precursor through a series of functional group manipulations, followed by a metal-catalyzed cyclization.

The synthesis of benzoxazinones can be achieved through various methods, some of which utilize propargyl alcohols. nih.govorganic-chemistry.org A general approach involves the reaction of a propargyl alcohol with an appropriate ortho-aminophenol derivative, followed by cyclization. nih.govorganic-chemistry.orgnih.gov A patent describes a procedure for producing 4-propargylated amino-benzoxazinones by reacting propargyl chloride with an NH-benzoxazinone. google.com This suggests that 3-(4-benzyloxyphenyl)-2-propyn-1-ol could be first converted to its corresponding chloride and then reacted to form the desired benzoxazinone. Palladium-catalyzed intramolecular C-O bond formation is another strategy for accessing benzoxazinones. rsc.org

The synthesis of benzoxazoles from propargyl alcohols is less direct. Typically, benzoxazoles are synthesized from o-aminophenols and carboxylic acids or their derivatives. organic-chemistry.orgnih.govnih.govbeilstein-journals.orgresearchgate.net A potential pathway could involve the transformation of the propargyl alcohol moiety of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol into a carboxylic acid or a related functional group, which could then undergo condensation with an o-aminophenol to form the benzoxazole (B165842) ring.

The synthesis of chromenes and benzopyrans represents a well-explored application of propargyl alcohols. kingston.ac.uk An electrophilic cyclization of substituted propargylic aryl ethers is a powerful method for producing 3,4-disubstituted 2H-benzopyrans. nih.gov This strategy could be applied by first converting 3-(4-Benzyloxyphenyl)-2-propyn-1-ol into a propargylic ether with a suitably substituted phenol (B47542), followed by an iodine-mediated cyclization.

Another approach involves the synthesis of 2H-chromenes from 2-propargyl phenols. msu.edu The phenolic precursor to 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, 4-hydroxy-1-(prop-2-yn-1-yloxy)benzene, could potentially undergo a regioselective intramolecular hydroaryloxylation to yield the corresponding chromene. Organocatalytic domino oxa-Michael/aldol reactions between salicylaldehydes and electron-deficient olefins also provide a route to 2-phenyl-2H-chromenes. nih.gov The synthesis of pyrano[3,2-c]chromene derivatives has also been achieved via organocatalytic domino reactions. rsc.org

A general overview of the synthesis of pyrans and benzopyrans highlights the versatility of various catalytic systems in constructing these scaffolds. researchgate.net

The synthesis of pyrazolidinones from acetylenic precursors is a plausible, though less documented, application. The reaction of hydrazines with α,β-unsaturated esters or amides is a common method for constructing the pyrazolidinone ring. The propargyl alcohol could potentially be converted to such a precursor.

More established is the synthesis of piperidines from propargyl alcohol derivatives. A ruthenium-catalyzed coupling of propargylic amides with allylic alcohols provides a regio- and stereoselective route to piperidine (B6355638) derivatives. rsc.org This suggests a synthetic pathway where 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is first converted to the corresponding propargylic amide, which then participates in the coupling reaction. General methods for piperidine synthesis often involve the cyclization of amino alcohols or the reduction of pyridine (B92270) precursors. organic-chemistry.orgnih.gov An intramolecular reductive hydroamination/cyclization cascade of alkynes has also been reported for piperidine synthesis. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes for generating molecular complexity from simple starting materials in a single step. The functional groups present in 3-(4-Benzyloxyphenyl)-2-propyn-1-ol make it a potential candidate for such reactions.

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines. organic-chemistry.orgwikipedia.orgnih.govmdpi.com While the direct participation of propargyl alcohols in the Petasis reaction is not common, the reaction can be utilized to synthesize precursors for other target heterocycles. For instance, a Petasis condensation of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization, affords 2H-chromenes. organic-chemistry.org This suggests an indirect application where the components for a Petasis reaction could be chosen to construct a molecule that can subsequently react with or be derived from 3-(4-Benzyloxyphenyl)-2-propyn-1-ol. A general three-component alkyl Petasis boron-Mannich reaction has also been developed. nih.gov

Precursor in Natural Product and Bioactive Molecule Synthesis

The structural motifs present in 3-(4-benzyloxyphenyl)-2-propyn-1-ol are commonly found in a variety of natural products and biologically active molecules. This makes it an ideal starting material or key intermediate for their total synthesis.

Eugenol (B1671780), a naturally occurring phenolic compound, and its derivatives exhibit a wide range of biological activities. The synthesis of eugenol analogs often involves the modification of the phenol and allyl groups. While direct synthesis of eugenol from guaiacol (B22219) is a common industrial process, the preparation of more complex analogs can benefit from building blocks like 3-(4-benzyloxyphenyl)-2-propyn-1-ol. google.com

For instance, the synthesis of eugenol derivatives containing a 1,2,3-triazole moiety has been achieved through a multi-step process where a propargylated eugenol derivative is a key intermediate. nih.gov This propargylated intermediate undergoes a copper-catalyzed azide-alkyne cycloaddition to form the triazole ring. nih.gov This approach allows for the introduction of diverse substituents on the triazole ring, leading to a library of eugenol analogs with potential applications as fungicides. nih.gov Other synthetic strategies for eugenol derivatives involve O-derivatization of the hydroxyl group with reagents like propargyl bromide, followed by further transformations. nih.gov The synthesis of eugenyl acetate (B1210297) and its subsequent conversion to other derivatives also represents a common pathway for creating eugenol analogs. usu.ac.id

| Starting Material | Reagents | Product | Application |

| Eugenol | Propargyl bromide, NaOH | 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene | Intermediate for 1,2,3-triazole synthesis |

| Eugenol | Methyl iodide, Acetonitrile | 4-Allyl-1,2-dimethoxybenzene | Eugenol derivative |

| Guaiacol | Halogenating agent, Alkyl halide | 4-Halo-2-methoxy-1-alkoxy alkylphenol | Intermediate in eugenol synthesis |

| Eugenol | α-monochloroacetate, NaOH | Eugenyl acetate | Intermediate for further derivatization |

Aeruginosins are a class of natural products that are serine protease inhibitors. Their complex structures often contain a central core that can be derived from various amino acid and peptide fragments. While a direct synthesis of aeruginosins using 3-(4-benzyloxyphenyl)-2-propyn-1-ol is not explicitly detailed in the provided context, the chemical functionalities present in this propargylic alcohol are relevant to the construction of key fragments found in such complex natural products. The ability to introduce specific side chains and functional groups through reactions of the alkyne and alcohol moieties makes it a potentially valuable building block in the retrosynthetic analysis of aeruginosin targets.

The propargylic alcohol scaffold is a key feature in the synthesis of various complex polycyclic and alkaloid natural products. Retrosynthetic analysis of these intricate molecules often reveals disconnection points that lead back to simpler, more accessible building blocks, including propargylic alcohols. The strategic use of such intermediates allows for the controlled and efficient construction of the target molecule's carbon skeleton.

For example, in the synthesis of arcutane-type diterpenoid alkaloids, which possess highly caged and complex polycyclic frameworks, retrosynthetic strategies often involve bond-network analysis. nih.gov This approach identifies strategic bond disconnections that simplify the target structure into more manageable precursors. While not explicitly mentioning 3-(4-benzyloxyphenyl)-2-propyn-1-ol, the principles of retrosynthesis highlight the importance of functional group-oriented disconnections, where a propargylic alcohol could serve as a key precursor for subsequent bond formations. nih.gov

Retrosynthetic Analysis of Complex Targets Featuring the 3-(4-Benzyloxyphenyl)-2-propyn-1-ol Moiety

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. youtube.comlibretexts.org It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". numberanalytics.comicj-e.orgslideshare.net

For a target molecule containing the 3-(4-benzyloxyphenyl)-2-propyn-1-ol moiety, several disconnection strategies can be employed. The most common approach for a propargylic alcohol is a one-group disconnection at the carbon-carbon bond adjacent to the alcohol. youtube.com This disconnection generates a carbonyl compound (an aldehyde or ketone) and an alkynyl nucleophile synthon, which can be derived from a terminal alkyne. youtube.com

In the case of 3-(4-benzyloxyphenyl)-2-propyn-1-ol, this disconnection would lead to formaldehyde (B43269) and the acetylide of 1-(benzyloxy)-4-ethynylbenzene. This retrosynthetic step is based on the well-established forward reaction of adding an acetylide to a carbonyl compound.

Another disconnection strategy involves considering the propargylic alcohol as a precursor to other functional groups. For example, it can be oxidized to a propargyl aldehyde or ketone, or the alkyne can be reduced to an alkene or alkane. These transformations allow for a wider range of retrosynthetic possibilities.

The table below illustrates a simplified retrosynthetic analysis for a hypothetical complex target containing the 3-(4-benzyloxyphenyl)-2-propyn-1-ol scaffold.

| Target Moiety | Disconnection | Precursors | Synthetic Equivalent of Synthon |

| Propargylic Alcohol | C-C bond adjacent to alcohol | Formaldehyde and an alkynyl anion | Organometallic acetylide reagent |

| Alkene (derived from alkyne) | C=C bond | Propargylic alcohol | Lindlar's catalyst for cis-alkene, or Na/NH3 for trans-alkene |

| α,β-Unsaturated Carbonyl | Michael addition | An enolate and a propargyl electrophile | Propargyl bromide or tosylate |

This systematic approach of retrosynthetic analysis, combined with the versatile reactivity of the 3-(4-benzyloxyphenyl)-2-propyn-1-ol scaffold, makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex and biologically important molecules. youtube.com

The Versatile Building Block: 3-(4-Benzyloxyphenyl)-2-propyn-1-ol in Complex Molecule Synthesis

The propargyl alcohol derivative, 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, has emerged as a valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, combining a reactive propargyl alcohol moiety with a protected phenol, make it a strategic component in the construction of a wide array of complex molecules, including natural products and biologically active compounds.

This article explores the pivotal role of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol as a key intermediate, with a specific focus on its application in both convergent and linear synthetic strategies.

The strategic importance of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol lies in its trifunctional nature. The terminal alkyne and the primary alcohol offer multiple points for chemical modification, while the benzyl (B1604629) ether serves as a robust protecting group for the phenolic oxygen, which can be cleaved at a later stage to reveal a free hydroxyl group. This functionality is particularly useful in the synthesis of compounds where a phenolic moiety is a key pharmacophore or a site for further elaboration.

The synthesis of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol itself is often achieved through a Sonogashira coupling reaction between a protected 4-iodophenol, such as 4-benzyloxy-1-iodobenzene, and propargyl alcohol. libretexts.orgresearchgate.netnih.gov This reaction, catalyzed by palladium and copper complexes, is a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the propargylic system. libretexts.orgresearchgate.netorganic-chemistry.org

Convergent and Linear Synthesis Pathways

The utility of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is demonstrated in its application in both linear and convergent synthetic approaches, two fundamental strategies in the art of building complex molecules.

While specific, detailed examples of the use of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol in publicly documented linear and convergent syntheses of complex molecules are not extensively reported in readily available literature, its structural motifs are present in various complex natural products and designed molecules. The principles of these synthetic strategies can be illustrated by considering how this intermediate could be employed.

Hypothetical Linear Synthesis Application:

A linear synthesis could commence with 3-(4-Benzyloxyphenyl)-2-propyn-1-ol as the foundational building block. A hypothetical sequence might involve:

Oxidation of the alcohol: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid.

Further coupling reactions: The terminal alkyne could participate in further Sonogashira couplings or other C-C bond-forming reactions to extend the carbon skeleton.

Functional group interconversions: Subsequent steps could involve reductions, additions, or other transformations to build up the desired complexity.

Deprotection: Finally, the benzyl ether protecting group would be removed to unveil the phenolic hydroxyl group, yielding the final target molecule.

This step-by-step approach, while logical, would see the yield decrease at each stage.

Hypothetical Convergent Synthesis Application:

In a convergent approach, 3-(4-Benzyloxyphenyl)-2-propyn-1-ol would serve as one of several key fragments that are synthesized independently. For instance:

Fragment A Synthesis: 3-(4-Benzyloxyphenyl)-2-propyn-1-ol could be modified, for example, by converting the alcohol to a leaving group or by coupling another small molecule to the alkyne.

Fragment B Synthesis: A separate, complex fragment of the target molecule would be synthesized through an independent route.

Fragment Coupling: In a crucial step, Fragment A and Fragment B would be joined together. This could be achieved, for example, through a nucleophilic substitution reaction involving the modified alcohol of Fragment A or a cross-coupling reaction involving the alkyne.

Final Elaboration and Deprotection: Following the coupling of the major fragments, a few final steps, including the deprotection of the benzyl ether, would lead to the final complex molecule.

This convergent strategy would likely result in a more efficient synthesis due to the fewer number of steps in the main reaction sequence and the ability to optimize the synthesis of each fragment independently.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the various structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for 3-(4-Benzyloxyphenyl)-2-propyn-1-ol are based on established chemical shifts for similar structures, such as 3-phenyl-2-propyn-1-ol, with adjustments for the electronic effects of the benzyloxy substituent. chemicalbook.comnih.gov The para-benzyloxy group is an electron-donating group, which increases electron density on the attached phenyl ring, causing an upfield shift (lower ppm) for the ortho and meta protons compared to unsubstituted benzene (B151609).

The key expected resonances include:

A singlet for the methylene (B1212753) protons (-CH₂OH) adjacent to the alkyne.

A triplet (or broad singlet) for the hydroxyl proton (-OH), which can exchange with deuterated solvents.

A doublet for the two aromatic protons ortho to the benzyloxy group.

A doublet for the two aromatic protons meta to the benzyloxy group.

A singlet for the benzylic protons (-OCH₂Ph).

A multiplet for the five protons of the terminal phenyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, symmetry results in fewer than the total number of carbon atoms appearing as distinct signals. The acetylenic carbons are a key feature, appearing in the characteristic region of 80-90 ppm. The benzyloxy substituent influences the chemical shifts of the carbons in the phenyl ring attached to the alkyne.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₂OH | ~4.50 (s, 2H) | -CH₂OH | ~51.5 |

| -OH | ~1.8-2.5 (br s, 1H) | -C≡C-CH₂OH | ~86.0 |

| Ar-H (ortho to alkyne) | ~7.40 (d, 2H) | Ar-C-C≡C | ~85.5 |

| Ar-H (meta to alkyne) | ~6.95 (d, 2H) | Ar-C (ortho to alkyne) | ~133.5 |

| -OCH₂Ph | ~5.10 (s, 2H) | Ar-C (meta to alkyne) | ~115.0 |

| -OCH₂Ph | ~7.30-7.45 (m, 5H) | Ar-C-O | ~159.0 |

| -OCH₂Ph | ~70.0 | ||

| Benzyl (B1604629) C (ipso) | ~136.5 | ||

| Benzyl C (ortho, meta, para) | ~127.5-129.0 |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This information is crucial for confirming the molecular weight of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol and for gaining structural insights through its fragmentation pattern.

The calculated molecular weight of C₁₆H₁₄O₂ is 238.28 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion ([M]⁺) is predictable based on the functional groups present. chemguide.co.uklibretexts.orglibretexts.org Key fragmentation pathways for alcohols and ethers include:

Loss of a benzyl radical: The cleavage of the benzylic C-O bond is highly favorable, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak.

Loss of water: Alcohols frequently undergo dehydration, resulting in a peak at [M-18]⁺. libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom of the primary alcohol can occur.

Cleavage of the propargyl group: Fragmentation can occur at the C-C bonds of the propargyl system.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₁₆H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 220 | [C₁₆H₁₂O]⁺ | Loss of H₂O |

| 147 | [C₉H₇O₂]⁺ | Loss of benzyl radical |

| 118 | [C₈H₆O]⁺ | Cleavage of C-C bond between phenyl and alkyne |

| 91 | [C₇H₇]⁺ | Benzyl cation (often base peak) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol would display several characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 2260 - 2100 (weak) | C≡C stretch | Internal Alkyne |

| 1600, 1510, 1450 | C=C stretch | Aromatic Ring |

| 1240 - 1220 | C-O stretch | Aryl Ether |

| 1050 - 1000 | C-O stretch | Primary Alcohol |

The broad O-H stretching band is a definitive indicator of the alcohol functional group. The weak C≡C stretch is characteristic of an internal, disubstituted alkyne. The combination of strong C-O stretching bands for both the aryl ether and the primary alcohol, along with the various aromatic C-H and C=C vibrations, provides a comprehensive fingerprint of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Determination (if applicable for chiral derivatives)

The target compound, 3-(4-Benzyloxyphenyl)-2-propyn-1-ol, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a signal in circular dichroism (CD) spectroscopy.

However, this molecular scaffold is a precursor for synthesizing chiral derivatives. For example, the asymmetric reduction of a corresponding ketone, 3-(4-benzyloxyphenyl)-1-phenyl-2-propyn-1-one, could yield a chiral secondary alcohol. Alternatively, enzymatic kinetic resolution of the racemic propargyl alcohol could be employed to isolate one enantiomer. mdpi.comkingston.ac.ukrsc.org

For such chiral derivatives, chiroptical techniques like CD spectroscopy would be indispensable. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral molecule produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The sign and magnitude of the Cotton effect in the CD spectrum can be used to assign the absolute configuration (R or S) of the chiral alcohol and, crucially, to determine its enantiomeric purity or enantiomeric excess (ee). nih.gov

X-Ray Crystallography for Definitive Structural Analysis (if applicable)

X-ray crystallography provides the most definitive and unambiguous structural proof by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the solid state. To date, a crystal structure for 3-(4-Benzyloxyphenyl)-2-propyn-1-ol has not been reported in the public domain.

If suitable single crystals could be grown, this technique would confirm the molecular connectivity and provide precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com For instance, it would confirm the geometry of the alkyne and the relative orientations of the phenyl rings. researchgate.netmdpi.com Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the supramolecular architecture. nih.govresearchgate.net

Mechanistic Studies of Reactions Involving 3 4 Benzyloxyphenyl 2 Propyn 1 Ol

Exploration of Reaction Intermediates

The reactions of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol can proceed through a variety of transient species, the nature of which is often dictated by the specific reagents and catalysts employed.

Carbocationic Species and Allene (B1206475) Intermediates

Propargylic alcohols like 3-(4-Benzyloxyphenyl)-2-propyn-1-ol are known to generate carbocationic intermediates, particularly under acidic conditions. The protonation of the hydroxyl group followed by the loss of water leads to a resonance-stabilized propargyl cation. This cation can then be attacked by a nucleophile at either the propargylic or the allenic position, leading to the formation of substituted alkynes or allenes, respectively. The stability of the benzylic and propargylic carbocation contributes to the facility of these reactions.

Furthermore, the rearrangement of the initial propargyl cation can lead to the formation of a highly reactive allene intermediate. researchgate.netscripps.edu These strained cyclic allenes are valuable intermediates in organic synthesis, capable of undergoing various cycloaddition and nucleophilic trapping reactions to generate complex molecular architectures. researchgate.net The generation of allenes from propargylic precursors is a well-established synthetic strategy.

Organometallic Intermediates in Catalytic Cycles

Transition metal catalysis plays a pivotal role in the functionalization of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol. organic-chemistry.org In these reactions, the formation of organometallic intermediates is a key mechanistic feature. For instance, palladium-catalyzed cross-coupling reactions involve the formation of a π-allylpalladium complex from the propargylic alcohol. mdpi.com This intermediate then undergoes further reaction with a nucleophile to afford the desired product. The nature of the ligands on the metal center can significantly influence the reactivity and selectivity of these catalytic cycles.

In some cases, the reaction can proceed through the formation of a boron "ate" complex when a boronic acid is used as a co-reagent. chemrxiv.org This is followed by a borotropic migration to yield the final product. chemrxiv.org

Ylide and Radical Intermediates

While less common for this specific substrate, reactions involving ylides and radical intermediates are also pertinent in the broader context of propargylic alcohol chemistry. Phosphorus ylides, for example, are powerful reagents for the formation of carbon-carbon bonds. masterorganicchemistry.comresearchgate.net In principle, a derivative of 3-(4-Benzyloxyphenyl)-2-propyn-1-ol could be designed to participate in Wittig-type reactions.

Radical intermediates can be generated from propargylic systems under specific conditions, such as in the presence of radical initiators or through photoredox catalysis. nih.gov These highly reactive species can participate in a variety of addition and cyclization reactions, offering alternative pathways for the synthesis of complex molecules. nih.gov

Transition State Analysis and Kinetic Investigations

Understanding the transition states of reactions involving 3-(4-Benzyloxyphenyl)-2-propyn-1-ol is crucial for explaining reaction rates and selectivity. princeton.edu Computational studies, though not extensively reported for this specific compound, are powerful tools for elucidating transition state geometries and energies. princeton.edu

Kinetic investigations can provide valuable data on reaction orders and activation parameters (enthalpy and entropy of activation), which in turn shed light on the rate-determining step and the molecularity of the reaction. nih.gov For instance, a significant solvent effect on the reaction rate can suggest a change in the transition state structure and polarity. nih.gov

Role of Catalysts: Lewis Acid, Brønsted Acid, and Transition Metal Catalysis

Catalysts are instrumental in controlling the reactivity and selectivity of reactions involving 3-(4-Benzyloxyphenyl)-2-propyn-1-ol.

Lewis Acid Catalysis: Lewis acids can activate the propargylic alcohol by coordinating to the hydroxyl group, facilitating its departure and the formation of a carbocationic intermediate. nih.govresearchgate.net This strategy is often employed in Friedel-Crafts type reactions and other electrophilic additions. Indium(III) chloride (InCl₃) has been shown to be an effective Lewis acid catalyst in related systems, promoting the formation of iminium ions which then undergo further reaction. nih.govresearchgate.net

Brønsted Acid Catalysis: Brønsted acids protonate the hydroxyl group, turning it into a good leaving group (water) and initiating the formation of carbocationic intermediates. acs.orgnih.gov The choice of Brønsted acid can be critical, with stronger acids generally leading to faster reaction rates. acs.org In some cases, a combination of a perfluorinated acid and a hydrogen bond donor can provide a highly effective catalytic system. nih.gov

Transition Metal Catalysis: Transition metals like palladium, ruthenium, and copper are widely used to catalyze a diverse range of transformations of propargylic alcohols. organic-chemistry.orgmdpi.comgoogle.com These catalysts can operate through various mechanisms, including the formation of π-allyl complexes, oxidative addition, and reductive elimination. mdpi.com The versatility of transition metal catalysis allows for a wide array of cross-coupling, addition, and rearrangement reactions. organic-chemistry.orgmdpi.com

| Catalyst Type | Mode of Activation | Typical Reactions |